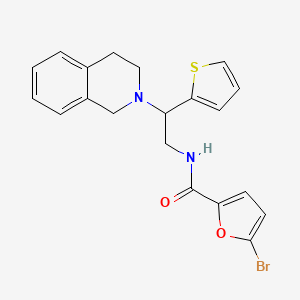

5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Description

The compound 5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a bromine atom at the 5-position.

Properties

IUPAC Name |

5-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2S/c21-19-8-7-17(25-19)20(24)22-12-16(18-6-3-11-26-18)23-10-9-14-4-1-2-5-15(14)13-23/h1-8,11,16H,9-10,12-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYUHZQHWNPSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(O3)Br)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Furan Ring: Starting with a furan derivative, such as 5-bromofuran-2-carboxylic acid, which can be synthesized through bromination of furan-2-carboxylic acid.

Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Introduction of the Dihydroisoquinoline Moiety: This step involves the formation of the dihydroisoquinoline ring, which can be synthesized from a suitable precursor like 2-phenylethylamine through a Pictet-Spengler reaction.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation techniques such as EDCI or DCC coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and dihydroisoquinoline moieties.

Reduction: Reduction reactions can target the carbonyl group in the furan ring or the bromine atom.

Substitution: The bromine atom in the furan ring is a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiophene or dihydroisoquinoline rings.

Reduction: Reduced forms of the carbonyl group or debrominated products.

Substitution: Substituted furan derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.

Medicine

Given its structural complexity, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research could focus on its efficacy and mechanism of action in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors through binding interactions facilitated by its functional groups. The dihydroisoquinoline moiety might interact with neurotransmitter receptors, while the furan and thiophene rings could engage in π-π stacking or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Key Compounds:

- 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide (Compound 1, )

- 5-bromo-N-(2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide (Compound 2, )

Analysis: The main compound replaces the benzamide core in Compounds 1 and 2 with a brominated furan-2-carboxamide. Both Compounds 1 and 2 exhibit high affinity for S2-receptors, suggesting that the dihydroisoquinoline group is critical for target engagement. The bromine atom in all three compounds likely enhances lipophilicity and binding interactions .

Heterocyclic Carboxamides with Thiophene/Benzothiophene Cores

Key Compounds:

- (3,4-Dihydroisoquinolin-2(1H)-yl)(5-hydroxybenzo[b]thiophen-2-yl)methanone (Compound 24, )

- 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide ()

Analysis: Compound 24 replaces the furan with a benzothiophene core and lacks bromine, yet retains the dihydroisoquinoline group. Its activity as a Clk/Dyrk inhibitor highlights the role of the dihydroisoquinoline moiety in kinase targeting.

Thiophene-Containing Analogs

Key Compounds:

- 5-bromo-N-(3-phenylpropyl)pyridine-3-carboxamide ()

- 5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (Compound 27, )

Analysis : The thiophen-2-yl group is retained in Compound 27 but paired with a hydroxybenzothiophene core. Its moderate kinase inhibition activity suggests that thiophene derivatives may enhance binding to hydrophobic kinase pockets. The compound replaces furan with pyridine, indicating that nitrogen-containing heterocycles may alter electronic properties and solubility .

Biological Activity

5-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates various functional groups, including a bromine atom and a furan-2-carboxamide framework, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C18H21BrN2O3S

- Molecular Weight : Approximately 421.34 g/mol

The presence of a bromine atom at the 5-position of the isoquinoline ring and a thiophene group enhances its reactivity and interaction with biological targets.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of isoquinoline have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.

- Mechanism of Action :

- Inhibition of specific kinases involved in cancer progression.

- Induction of apoptosis through mitochondrial pathways.

- Disruption of microtubule dynamics, leading to cell cycle arrest.

Antimicrobial Effects

The antimicrobial activity of this compound has also been explored. Compounds in this class have shown efficacy against a range of bacterial strains, potentially through interference with bacterial cell wall synthesis or function.

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of similar compounds. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects, thereby reducing the production of pro-inflammatory mediators.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Sivaramkumar et al. (2010) | Demonstrated that isoquinoline derivatives inhibit dihydrofolate reductase (DHFR), leading to reduced tumor growth in vivo. |

| Choi et al. (2016) | Found that benzamide derivatives showed moderate to high potency against RET kinase, suggesting potential for targeting specific cancers. |

| Eren et al. (2023) | Reported on the design of new heterocycles with significant anti-inflammatory activity, providing insights into structure-activity relationships relevant to our compound. |

Q & A

Q. What synthetic strategies are recommended for constructing the multi-heterocyclic framework of this compound?

The compound's synthesis involves sequential coupling of the furan-2-carboxamide core with a substituted ethylamine intermediate. Key steps include:

- Amide bond formation : Use of coupling reagents like EDCI/HOBt or carbodiimides to link the 5-bromofuran-2-carboxylic acid to the ethylamine backbone .

- Heterocyclic functionalization : The dihydroisoquinoline moiety can be introduced via Pictet-Spengler cyclization or reductive amination, while the thiophene group may be incorporated through nucleophilic substitution or Suzuki-Miyaura cross-coupling .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., acetonitrile) are critical for isolating high-purity intermediates .

Q. Which spectroscopic techniques are essential for structural validation?

- ¹H/¹³C NMR : Identify characteristic signals, such as the furan carbonyl (δ ~160 ppm in ¹³C NMR) and dihydroisoquinoline protons (δ ~3.5–4.5 ppm for CH₂ groups in ¹H NMR) .

- IR spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-Br vibrations (~600–700 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?

Single-crystal X-ray diffraction provides atomic-level resolution of the molecule’s 3D structure. For example:

- SHELXL refinement : Use anisotropic displacement parameters to model thermal motion and validate bond lengths/angles (e.g., dihydroisoquinoline’s planar geometry) .

- Twinned data analysis : Address challenges in crystallizing flexible ethyl-thiophene linkages by applying twin-law corrections during refinement .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the dihydroisoquinoline’s aromatic π-stacking and the bromofuran’s halogen bonding potential .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories, monitoring RMSD fluctuations in the thiophene-ethyl-dihydroisoquinoline side chain .

Q. How can contradictory biological activity data be resolved across studies?

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number.

- Metabolic stability testing : Use liver microsomes to evaluate if the bromofuran moiety undergoes rapid oxidative debromination, which may reduce efficacy in certain models .

- SAR analysis : Compare analogs (e.g., replacing Br with Cl or modifying the dihydroisoquinoline’s substitution pattern) to identify critical pharmacophores .

Methodological Notes

- Synthetic reproducibility : Optimize reaction temperatures for thiophene coupling (e.g., 80–100°C for Suzuki reactions) to avoid byproducts like thiophene dimerization .

- Crystallization tips : Slow evaporation from THF/hexane (1:5) yields diffraction-quality crystals by minimizing solvent inclusion .

- Data interpretation : Overlay experimental and calculated IR spectra (e.g., using Gaussian) to confirm absence of polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.